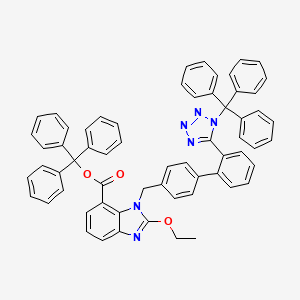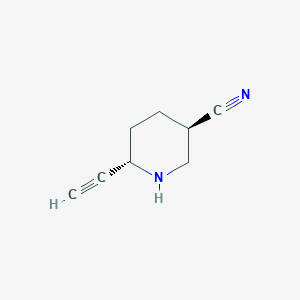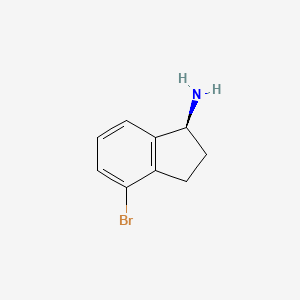
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX is a coordination compound with the molecular formula C28H44NiPS4 This compound is known for its unique structure, where the nickel (III) ion is coordinated with two benzene-1,2-dithiolato ligands and a tetra-n-butylphosphonium cation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX typically involves the reaction of nickel salts with benzene-1,2-dithiol in the presence of tetra-n-butylphosphonium bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX can undergo various chemical reactions, including:
Oxidation and Reduction: The nickel center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this complex include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to direct the reaction towards the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state nickel complexes, while reduction could produce lower oxidation state species.
Aplicaciones Científicas De Investigación
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s redox properties make it a candidate for studying electron transfer processes in biological systems.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is explored for its use in materials science, particularly in the development of conductive materials and sensors.
Mecanismo De Acción
The mechanism by which TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX exerts its effects is primarily through its ability to undergo redox reactions The nickel center can alternate between different oxidation states, facilitating electron transfer processes
Comparación Con Compuestos Similares
Similar Compounds
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (II) COMPLEX: Similar structure but with nickel in the +2 oxidation state.
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)COPPER (III) COMPLEX:
Uniqueness
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX is unique due to its specific coordination environment and the redox flexibility of the nickel center. This makes it particularly valuable in catalytic applications and in studies of electron transfer processes.
Propiedades
Número CAS |
112527-20-5 |
|---|---|
Fórmula molecular |
C28H44NiPS4 |
Peso molecular |
598.58 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Diphosphoric acid,mono[2-[1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-oxoethoxy]-3-oxopropyl]ester, sodium salt (9CI)](/img/structure/B1141573.png)
